4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one
Description
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-phenylprop-2-yn-1-yl substituent at the 4-position. The phenylpropynyl group introduces a conjugated alkyne system, which may influence electronic properties, ring strain, and biological interactions. This compound’s synthesis and properties are contextualized through comparisons with structurally related azetidin-2-one derivatives documented in recent literature.
Properties
CAS No. |
113479-88-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynyl)azetidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14) |
InChI Key |
PPPNRFBGZIVOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in acetonitrile and water.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirocyclic compounds.
Reduction: Saturated azetidin-2-one derivatives.
Substitution: Various substituted azetidin-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one involves targeting specific enzymes or proteins within cells. For instance, it has been shown to target tubulin, a protein involved in cell division, thereby inhibiting the proliferation of cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Diversity
- Aryl and Heteroaryl Substituents: 4-Phenyl Derivatives: Compound 5a (1-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenyl-azetidin-2-one) features a phenyl group at the 4-position but includes a nitrochromene moiety, enhancing antimicrobial activity . Bulky Aromatic Groups: 4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one () incorporates a polycyclic anthracene group, which increases steric hindrance and may reduce hydrolysis susceptibility compared to the phenylpropynyl analog . Electron-Withdrawing Groups: Derivatives like 3c (3-methoxy-4-(4-nitrophenyl)-1-phenylazetidin-2-one) and 5c (4-(3-nitro-phenyl)-azetidin-2-one) include nitro or methoxy groups, which alter electronic density and reactivity .
Alkyne and Alkynyl Substituents
- Propynyl vs. Silylated Alkynes : Compound 12 (1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)-4-(trifluoromethyl)azetidin-2-one) shares the propynyl group but adds a trifluoromethyl group, enhancing electrophilicity . In contrast, 1-(4-ethoxyphenyl)-4-((triisopropylsilyl)ethynyl)azetidin-2-one () uses a silylated alkyne, improving stability during synthesis .
Physical and Spectroscopic Properties
Melting Points and Stability
- Melting Points :
IR Spectroscopy
- Key Absorptions :
Antimicrobial Potential
- Nitro-Substituted Derivatives : Compounds 5a–c () and 32–33 () exhibit potent antibacterial/antifungal activity, with MIC values comparable to ciprofloxacin . The nitro group enhances activity via electron withdrawal.
- Chloro-Substituted Derivatives : Bis-azetidin-2-ones () show broad-spectrum activity against E. coli and S. aureus, suggesting chloro groups improve membrane penetration .
- Phenylpropynyl Analog : Biological data are unavailable, but the conjugated alkyne may enhance interactions with bacterial targets (e.g., penicillin-binding proteins).
Pharmacological Diversity
- Benzimidazole Hybrids (): Azetidin-2-ones linked to benzimidazoles demonstrate analgesic and anti-inflammatory activity, highlighting structural versatility .
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